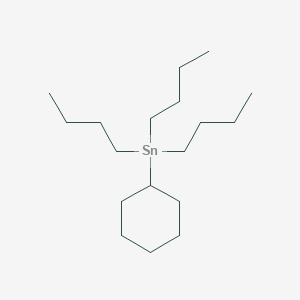

Stannane, cyclohexyltributyl-

Katalognummer B8446682

Molekulargewicht: 373.2 g/mol

InChI-Schlüssel: RBAZHXLAXQMWPM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04012347

Procedure details

Tributylcyclohexyl stannane was prepared using a procedure similar to that described in Example 1 for dibutyldicyclohexyl stannane, with the exception that a 25% molar excess of cyclohexylmagnesium chloride was reacted with tributyltin chloride. The boiling point of the product was 123° C. under a pressure of 0.7 mm. of mercury. A solution containing 37.3 grams (0.1 mole) of tributylcyclohexyl stannane in 50 cc. of pentane was placed in a reaction vessel equipped with a thermometer, mechanically driven stirrer, addition funnel, watercooled reflux condenser, and nitrogen inlet. To this was gradually added over a 25 minute period a solution containing 6.1 grams (0.1 mole) of stannic chloride in 50 cc. of pentane. During the addition, the temperature of the reaction mixture rose from 25° to 36° C. and the initially clear, colorless solution turned cloudy and yellow. After heating the solution to reflux temperature (36° C.) for 15 minutes, it was allowed to cool to ambient temperature. The product was extracted using 55 cc. of a 1.2 molar aqueous hydrochloric acid solution. The resultant two-phase mixture was transferred to a separatory funnel and the lower aqueous layer drawn off and discarded. The organic layer was extracted with two-50 cc. portions of 1.2 molar aqueous hydrochloric acid solution followed by two-50 cc. portions of water. The organic layer was then dried over anhydrous sodium sulfate, which was subsequently removed by filtration. The filtrate was concentrated using a rotary evaporator to yield 32.8 grams (93.2% yield) of dibutylcyclohexyltin chloride, a hazy, colorless liquid exhibiting an index of refraction (nD25) of 1.5079. The crude product was distilled under reduced pressure to yield 29.3 grams of dibutylcyclohexyltin chloride boiling between 139° and 140° C. at a pressure between 0.8 and 0.9 millimeter of mercury.

Name

dibutyldicyclohexyl stannane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

tributyltin chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

stannic chloride

Quantity

6.1 g

Type

reactant

Reaction Step Five

Yield

93.2%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([Sn:5]([CH2:18][CH2:19][CH2:20][CH3:21])([CH:12]1CC[CH2:15][CH2:14][CH2:13]1)[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:2][CH2:3][CH3:4].[CH:22]1([Mg]Cl)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.[CH2:30]([Sn:34]([Cl:43])(CCCC)[CH2:35][CH2:36][CH2:37][CH3:38])[CH2:31][CH2:32][CH3:33].C([Sn](CCCC)(CCCC)C1CCCCC1)CCC>[Hg].CCCCC>[CH2:18]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:12][CH2:13][CH2:14][CH3:15])[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:19][CH2:20][CH3:21].[CH2:30]([Sn:34]([Cl:43])([CH2:35][CH2:36][CH2:37][CH3:38])[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[CH2:31][CH2:32][CH3:33]

|

Inputs

Step One

|

Name

|

dibutyldicyclohexyl stannane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Sn](C1CCCCC1)(C1CCCCC1)CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)[Mg]Cl

|

Step Three

|

Name

|

tributyltin chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Sn](CCCC)(CCCC)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

37.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Sn](C1CCCCC1)(CCCC)CCCC

|

Step Five

[Compound]

|

Name

|

stannic chloride

|

|

Quantity

|

6.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Hg]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

36 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 123° C. under a pressure of 0.7 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer, mechanically driven stirrer, addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

watercooled reflux condenser, and nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this was gradually added over a 25 minute period a solution

|

|

Duration

|

25 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 25° to 36° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to ambient temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant two-phase mixture was transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic layer was extracted with two-50 cc

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was then dried over anhydrous sodium sulfate, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was subsequently removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)[Sn](C1CCCCC1)(CCCC)CCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)[Sn](C1CCCCC1)(CCCC)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 32.8 g | |

| YIELD: PERCENTYIELD | 93.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |